molecular formula C11H12O8 B13773931 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester CAS No. 128895-78-3

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester

Cat. No.: B13773931
CAS No.: 128895-78-3
M. Wt: 272.21 g/mol
InChI Key: UWAPZLSSQZOFLR-JVLMNHKTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester typically involves the esterification of maleic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester bond, and the product is subsequently purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate solvent recovery and recycling techniques to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives with different functional groups.

Scientific Research Applications

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify enzyme activity, alter metabolic pathways, and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester: Similar structure but lacks the methyl group.

    2-Butenedioic acid (2E)-, 1-methyl-1,2-ethanediyl ester: Geometric isomer with different spatial arrangement.

    2-Methyl-2-butenedioic acid: Similar backbone but different functional groups.

Uniqueness

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester is unique due to its specific ester configuration and the presence of a methyl group, which can influence its reactivity and interactions. This uniqueness makes it valuable for targeted applications in synthesis, research, and industrial processes.

Properties

CAS No.

128895-78-3

Molecular Formula

C11H12O8

Molecular Weight

272.21 g/mol

IUPAC Name

(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxypropoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H12O8/c1-7(19-11(17)5-3-9(14)15)6-18-10(16)4-2-8(12)13/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)/b4-2-,5-3-

InChI Key

UWAPZLSSQZOFLR-JVLMNHKTSA-N

Isomeric SMILES

CC(COC(=O)/C=C\C(=O)O)OC(=O)/C=C\C(=O)O

Canonical SMILES

CC(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Origin of Product

United States

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